molecular formula C9H20Cl2N4O B2695393 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one dihydrochloride CAS No. 1221723-72-3

1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one dihydrochloride

Cat. No.: B2695393
CAS No.: 1221723-72-3
M. Wt: 271.19
InChI Key: DTAANFHGMDMUTH-UHFFFAOYSA-N
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Description

1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one dihydrochloride is a chemical compound with the molecular formula C9H18N4O.2HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring and an imidazolidinone moiety, making it a versatile molecule for research and industrial purposes .

Preparation Methods

The synthesis of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one dihydrochloride involves several steps. One common method includes the reaction of 1-(2-aminoethyl)piperazine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the imidazolidinone ring. The final product is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt .

Industrial production methods typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure the efficient production of the compound .

Chemical Reactions Analysis

1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or imidazolidinone moieties are substituted with other functional groups.

Scientific Research Applications

1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of 1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one dihydrochloride can be compared with other similar compounds, such as:

    1-(2-Aminoethyl)piperazine: This compound is structurally similar but lacks the imidazolidinone ring. It is used in similar applications but may have different biological activities.

    1-(2-Pyrimidyl)piperazine: This derivative contains a pyrimidine ring instead of an imidazolidinone ring and is used in different research contexts.

    2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate: This compound has a methacrylate group, making it useful in polymer chemistry

The uniqueness of this compound lies in its combination of the piperazine and imidazolidinone moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-piperazin-1-ylethyl)imidazolidin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O.2ClH/c14-9-11-3-6-13(9)8-7-12-4-1-10-2-5-12;;/h10H,1-8H2,(H,11,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAANFHGMDMUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCN2CCNC2=O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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